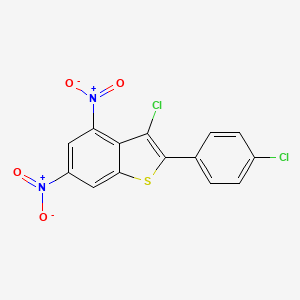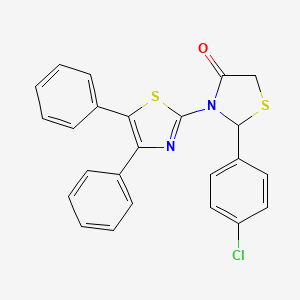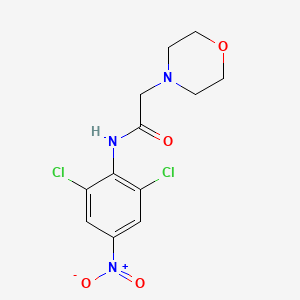![molecular formula C15H9F4NO3S B15000516 3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000516.png)
3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by the presence of fluorine atoms and a thieno[3,2-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable precursor, followed by cyclization to form the thieno[3,2-b]pyridine ring . The reaction conditions often require the use of palladium catalysts and specific reagents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H9F4NO3S |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H9F4NO3S/c16-7-3-1-6(2-4-7)10-11-12(24-13(10)14(22)23)8(15(17,18)19)5-9(21)20-11/h1-4,8H,5H2,(H,20,21)(H,22,23) |
Clé InChI |
HOTGSCWPCSPMJT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B15000440.png)
![benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B15000442.png)
![4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B15000444.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15000445.png)
![5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000451.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000466.png)


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-hydroxy-5-methylphenyl)propanamide](/img/structure/B15000486.png)
![12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B15000495.png)
![Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate](/img/structure/B15000502.png)
![2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000504.png)
![8-(methoxymethyl)-6-methyl-12-(trifluoromethyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B15000508.png)
